N-(2-aminophenyl)formamide

Catalog No.
S15745915
CAS No.
M.F
C7H8N2O
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminophenyl)formamide

Product Name

N-(2-aminophenyl)formamide

IUPAC Name

N-(2-aminophenyl)formamide

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10)

InChI Key

PFKINQXINHRVLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC=O

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound with the molecular formula C7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O} and a molecular weight of approximately 136.15 g/mol. This compound features a formamide functional group attached to a 2-aminophenyl moiety, making it an important intermediate in organic synthesis. The structure can be represented by the following canonical SMILES notation: C1=CC=C(C(=C1)N)NC=O .

  • Reduction: It can be reduced to yield N-(2-aminophenyl)amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 2-aminophenol and formic acid .

These reactions highlight its potential utility in synthesizing more complex organic molecules.

N-(2-aminophenyl)formamide has garnered interest due to its biological activity, particularly as a ligand for histone deacetylases. This interaction is crucial for regulating gene expression and cellular functions, making it a candidate for therapeutic applications in cancer and neurodegenerative diseases. Research indicates that compounds like N-(2-aminophenyl)formamide may influence epigenetic regulation by modifying histone acetylation levels .

The synthesis of N-(2-aminophenyl)formamide can be achieved through several methods:

  • Direct Formylation: This involves reacting 2-aminophenol with formic acid under acidic conditions, often utilizing catalysts such as sulfuric acid.
  • Use of Formamides: Another method employs formamides with dehydrating agents such as phosphorus oxychloride or thionyl chloride, offering high yields under mild conditions .
  • Green Chemistry Approaches: Recent advancements have focused on environmentally friendly synthesis routes, including solvent-free methods that utilize catalytic systems to enhance reaction efficiency .

N-(2-aminophenyl)formamide serves multiple purposes across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting histone deacetylases.
  • Organic Synthesis: The compound is valuable in the preparation of heterocyclic compounds and other nitrogen-containing derivatives.
  • Industrial

Interaction studies involving N-(2-aminophenyl)formamide have primarily focused on its role as a histone deacetylase inhibitor. These studies explore how the compound binds to enzyme active sites, influencing gene expression and cellular processes. Such interactions are critical for understanding its potential therapeutic applications .

Several compounds share structural similarities with N-(2-aminophenyl)formamide, each exhibiting unique properties and reactivities:

Compound NameStructureUnique Features
N-(4-nitrophenyl)formamideNitro group at para positionDifferent reactivity due to nitro group position
N-(2-nitrophenyl)formamideNitro group at ortho positionCan undergo reduction to yield N-(2-aminophenyl)formamide
N-(2-aminophenyl)amineAmino group instead of formamideExhibits different reactivity patterns

Uniqueness

N-(2-aminophenyl)formamide is unique due to its combination of an amino group and a formamide functionality, which allows it to participate in diverse

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

136.063662883 g/mol

Monoisotopic Mass

136.063662883 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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